molecular formula C13H14N2O2 B5820990 5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5820990
M. Wt: 230.26 g/mol
InChI Key: GERSWJOEOVPPRC-UHFFFAOYSA-N
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Description

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing environmental impact. The use of continuous flow reactors and green chemistry principles is being investigated to achieve more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • N-(3-amino-4-methylphenyl)benzamide

Uniqueness

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific structural features and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-14-13(16)12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERSWJOEOVPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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